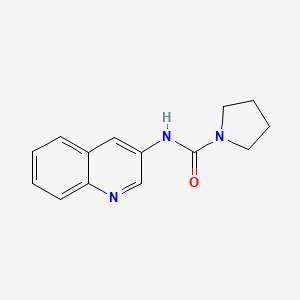

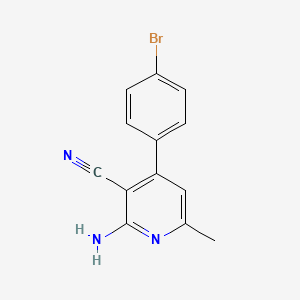

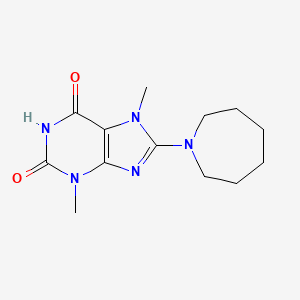

2-amino-4-(4-bromophenyl)-6-methylnicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of nicotinonitrile derivatives often involves base-catalyzed ring transformations or multicomponent reactions. For example, Farhanullah et al. (2003) described an efficient synthesis of 2-amino-6-aryl-4-methylsulfanylnicotinonitriles through base-catalyzed ring transformation of 2H-pyran-2-ones with cyanamide and ammonium carbonate (Farhanullah, Agarwal, Goel, & Ram, 2003). This method highlights the potential routes for synthesizing related compounds, including 2-amino-4-(4-bromophenyl)-6-methylnicotinonitrile.

Molecular Structure Analysis

The molecular structure and interactions of nicotinonitrile derivatives have been explored using various spectroscopic techniques and theoretical calculations. Eşme (2021) conducted spectroscopic calculations, Hirshfeld surface analysis, and molecular docking studies on a similar compound, demonstrating the detailed molecular interactions and potential for anticancer activity (Eşme, 2021).

Chemical Reactions and Properties

Nicotinonitrile derivatives participate in various chemical reactions, contributing to their versatile chemical properties. The reactivity often involves electrophilic and nucleophilic sites, enabling a range of transformations. The molecular electrostatic potential analysis indicates reactive sites for electrophilic and nucleophilic attacks, essential for understanding the compound's chemical behavior (Eşme, 2021).

Physical Properties Analysis

The physical properties of nicotinonitrile derivatives, such as solubility and crystallinity, are crucial for their application in material science. While specific data on 2-amino-4-(4-bromophenyl)-6-methylnicotinonitrile is not available, related compounds have been studied for their crystal structures and intermolecular interactions, providing insights into their physical characteristics (Naghiyev et al., 2022).

Applications De Recherche Scientifique

Green Synthesis and Spectrofluorometric Characterization

2-Amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile (ABDC) showcases an innovative application of 2-amino-4-(4-bromophenyl)-6-methylnicotinonitrile derivatives in green synthesis and spectrofluorometric characterization. ABDC was synthesized via microwave irradiation from a chalcone precursor, indicating a green chemistry approach. This compound demonstrated solvatochromic properties, with absorption and fluorescence emission maxima showing red shifts with increasing solvent polarity, highlighting its potential as a probe in solubilization studies and its quantum chemistry calculations support its antibacterial efficacy against both Gram-positive and Gram-negative bacteria, presenting a promising direction for antimicrobial applications (Khan, 2017).

Synthesis and Anticancer Assessment

The creation of various 2-amino-3-cyanopyridine derivatives from 2-Aminonicotinonitrile demonstrates its utility in medicinal chemistry, particularly in anticancer research. These derivatives, synthesized under optimized conditions, led to the production of a diverse set of compounds, including pyrimidine, thiourea, acetamide, and isoindoline derivatives, among others. Their synthesis involved reactions with bi-functional reagents and active methylene reagents, showcasing the versatility of 2-Aminonicotinonitrile as a precursor. This research highlights the compound's potential in developing new therapeutic agents with anticancer properties (Mansour et al., 2021).

Corrosion Inhibition

A study on pyridine derivatives, including 2-amino-6-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile, has shown significant potential in corrosion inhibition for N80 steel in acidic environments. These compounds demonstrate an impressive ability to inhibit corrosion, with one derivative achieving an inhibition efficiency of 90.24% at a concentration of 200 mg/L. The study utilized various analytical techniques to understand the inhibitory mechanism, which involved adsorption on the steel surface, obeying the Langmuir adsorption isotherm model. This research opens avenues for the use of such compounds in protecting metals from corrosion, particularly in harsh industrial conditions (Ansari et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-amino-4-(4-bromophenyl)-6-methylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3/c1-8-6-11(12(7-15)13(16)17-8)9-2-4-10(14)5-3-9/h2-6H,1H3,(H2,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASWIEZMVMGVNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(4-bromophenyl)-6-methylpyridine-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminosulfonyl)phenyl]-2-furamide](/img/structure/B5548311.png)

![4-chloro-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5548314.png)

![5-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5548327.png)

![3-[2-(4-morpholinyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5548334.png)

![4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5548344.png)

![N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5548373.png)

![N-methyl-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5548379.png)

![2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5548387.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone](/img/structure/B5548396.png)